H-Gly-Phe-Ser-OH

Descripción general

Descripción

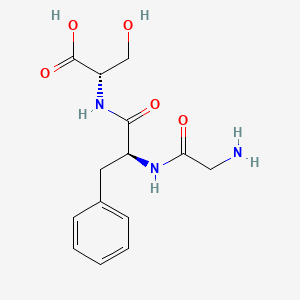

The compound H-Gly-Phe-Ser-OH is a tripeptide consisting of glycine, phenylalanine, and serine Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Phe-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically follows these steps:

Attachment of the first amino acid: The glycine residue is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated for the serine residue.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Phe-Ser-OH: can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed to yield individual amino acids.

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the serine residue.

Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the phenylalanine residue.

Major Products Formed

Hydrolysis: Glycine, phenylalanine, and serine.

Oxidation: Hydroxylated serine.

Substitution: Halogenated phenylalanine.

Aplicaciones Científicas De Investigación

H-Gly-Phe-Ser-OH: has several applications in scientific research:

Biochemistry: It is used to study peptide bond formation and hydrolysis.

Pharmacology: It serves as a model compound for drug development and testing.

Material Science: It is used in the development of peptide-based hydrogels for biomedical applications.

Analytical Chemistry: It is used as a standard in chromatography and mass spectrometry.

Mecanismo De Acción

The mechanism of action of H-Gly-Phe-Ser-OH depends on its interaction with specific molecular targets. For instance, in enzymatic studies, it can act as a substrate for proteases, which cleave the peptide bonds. The cleavage products can then be analyzed to understand enzyme specificity and activity .

Comparación Con Compuestos Similares

Similar Compounds

H-Gly-Phe-OH: A dipeptide consisting of glycine and phenylalanine.

H-Gly-Ser-OH: A dipeptide consisting of glycine and serine.

H-Phe-Ser-OH: A dipeptide consisting of phenylalanine and serine.

Uniqueness

H-Gly-Phe-Ser-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine allows for potential hydroxylation reactions, while phenylalanine provides a site for aromatic substitution. This combination of residues makes it a versatile compound for various research applications .

Actividad Biológica

H-Gly-Phe-Ser-OH, also known as glycyl-phenylalanylaserine, is a tripeptide that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Melting Point | ~264 °C (decomposes) |

| Density | 1.259 g/cm³ |

| CAS Number | 3321-03-7 |

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that this peptide could scavenge free radicals effectively, contributing to cellular protection against oxidative damage. This property is particularly valuable in the context of age-related diseases and neurodegenerative disorders.

2. Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in various studies. For instance, in vitro experiments showed that this peptide could enhance neuronal survival under stress conditions by modulating apoptotic pathways. It was observed that this compound reduced the levels of pro-apoptotic factors while increasing anti-apoptotic markers, suggesting a protective role against neuronal cell death.

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a series of assays against various bacterial strains, the peptide demonstrated significant inhibitory effects, indicating its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity in Human Cells

A study conducted on human fibroblast cells treated with this compound revealed a marked increase in cellular antioxidant enzyme activity. The treatment resulted in elevated levels of superoxide dismutase (SOD) and catalase, which are critical for detoxifying reactive oxygen species (ROS). This suggests that the peptide may play a role in enhancing cellular resilience to oxidative stress.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by excitotoxic agents, administration of this compound led to a significant reduction in behavioral deficits and histological damage in the brain. The peptide's ability to modulate neuroinflammatory responses was noted as a key factor contributing to its protective effects.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced bioactivity:

- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been employed to produce this compound with high purity and yield.

- Bioavailability Studies : Investigations into the bioavailability of this peptide indicate that it can be effectively absorbed through gastrointestinal routes, making it suitable for oral administration as a dietary supplement.

Propiedades

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-7-12(19)16-10(6-9-4-2-1-3-5-9)13(20)17-11(8-18)14(21)22/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPHLIUUTVYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391030 | |

| Record name | Gly-Phe-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23828-14-0 | |

| Record name | Gly-Phe-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.